

Application Notes and Protocols for IM21.7c in In Vitro Transfection

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Compound of Interest

Compound Name: IM21.7c

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Introduction to IM21.7c

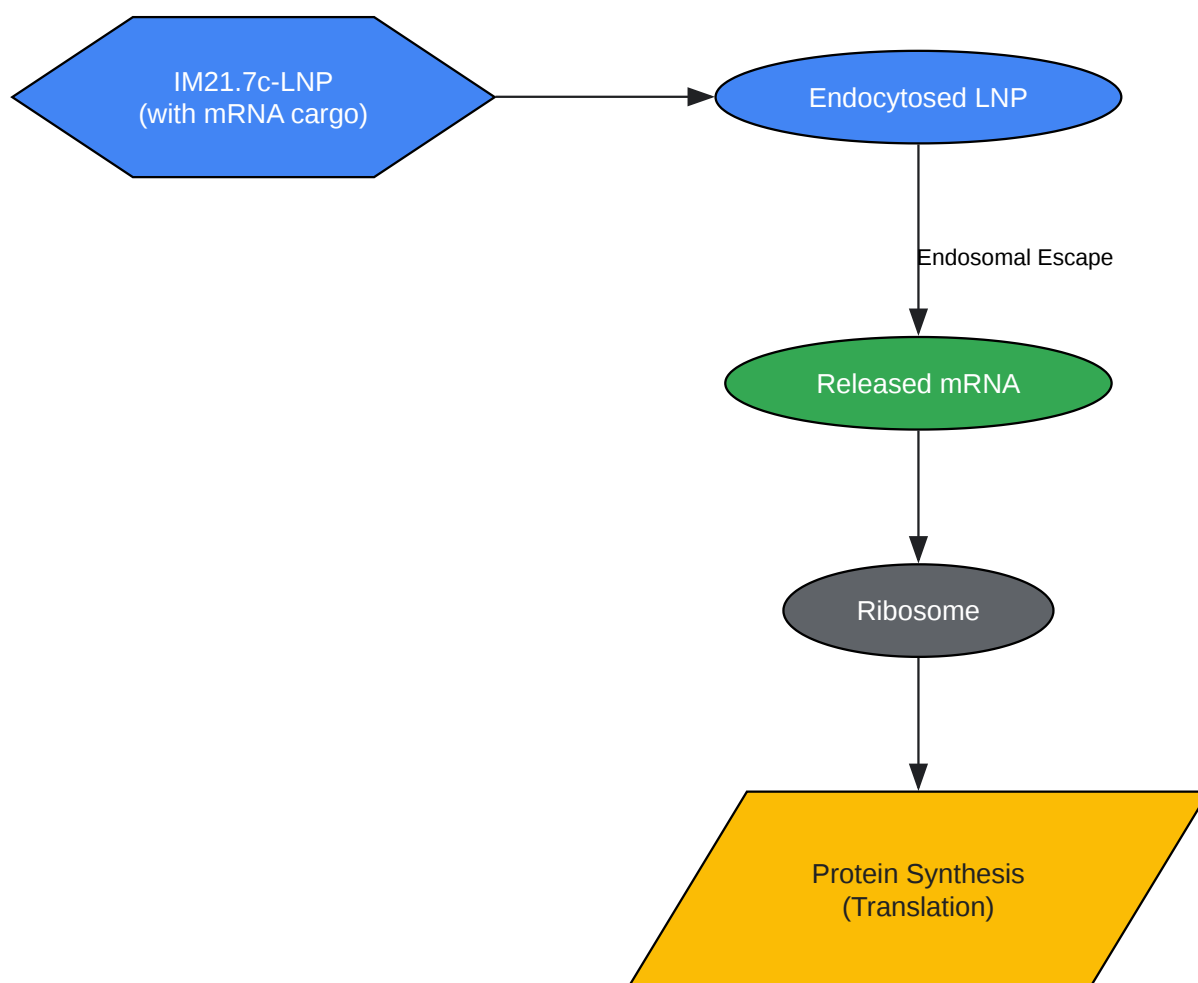
IM21.7c is a novel cationic lipid developed for the formulation of Lipid Nanoparticles (LNPs) to deliver nucleic acids, such as mRNA, both in vitro and in vivo.[1][2] As part of the LipidBrick® portfolio from Polyplus, **IM21.7c** features a unique imidazolium polar head, which imparts a positive charge to the LNPs.[2][3] This characteristic is instrumental in modulating the physicochemical properties of the LNPs, including their size, charge, and stability, thereby influencing their biodistribution and transfection efficiency.[4]

IM21.7c is designed to overcome some of the limitations of traditional ionizable lipids by enabling a broader biodistribution and reducing accumulation in the liver.[4][5] It serves as an "active lipid" that protects the nucleic acid cargo and facilitates its delivery into target cells.[3] This makes it a valuable tool for various applications, from basic research to the development of prophylactic and therapeutic vaccines. **IM21.7c** is also a key component in ready-to-use transfection reagents such as jetMESSENGER® and in vivo-jetRNA®+.[3]

Mechanism of Action: LNP-Mediated mRNA Delivery

The primary function of **IM21.7c** is to facilitate the formation of stable LNPs that can efficiently encapsulate and deliver mRNA into the cytoplasm of target cells. The overall positive charge conferred by **IM21.7c** plays a crucial role in the interaction with the negatively charged cell membrane, initiating cellular uptake.

The process begins with the endocytosis of the LNP. Once inside the cell, the LNP is enclosed within an endosome. For the mRNA to be translated into protein, it must be released from the endosome into the cytoplasm. The cationic nature of lipids like **IM21.7c** is thought to facilitate this "endosomal escape" by interacting with the anionic lipids of the endosomal membrane, leading to its destabilization and the release of the mRNA cargo.



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Caption: Cellular uptake and mRNA release pathway of **IM21.7c** LNPs.

Data Presentation

Table 1: Recommended LNP Formulations with **IM21.7c**

This table presents various molar ratios for formulating LNPs using **IM21.7c**. The specific ratios can be optimized based on the application and desired LNP characteristics.

Lipid Component	Role	Molar Ratio Range (%)	Recommended Formulation (Molar Ratio) [2]	In Vivo Lung Targeting Formulation (Molar Ratio) [6]
LipidBrick® IM21.7c	Cationic Lipid	10 - 40 %	4 mM	40%
DODMA	Ionizable Lipid	20 - 50 %	3 mM	30%
DPyPE	Helper Lipid	10 %	1 mM	10%
Cholesterol	Structural Lipid	15 - 30 %	1.85 mM	18.5%
DSG-PEG2k	PEG Lipid	1.5 - 5 %	0.15 mM	1.5%

Table 2: Physicochemical Properties of IM21.7c-based LNPs

The addition of **IM21.7c** to LNP formulations influences their size and surface charge (Zeta Potential).

LNP Composition	Size (nm)	Zeta Potential (mV)
IM21.7c/DODMA[7]	63 ± 2	+12
Spikevax® Formulation[7]	36 ± 1	+1
Spikevax® + 20% IM21.7c[7]	39 ± 2	+12
Spikevax® + 40% IM21.7c[7]	41 ± 1	+15
Spikevax® + 60% IM21.7c[7]	41 ± 2	+15
Spikevax® + 80% IM21.7c[7]	42 ± 3	+16
Spikevax® + 100% IM21.7c[7]	33 ± 1	+21
In Vivo Lung Targeting Formulation[6]	97 ± 1	+12

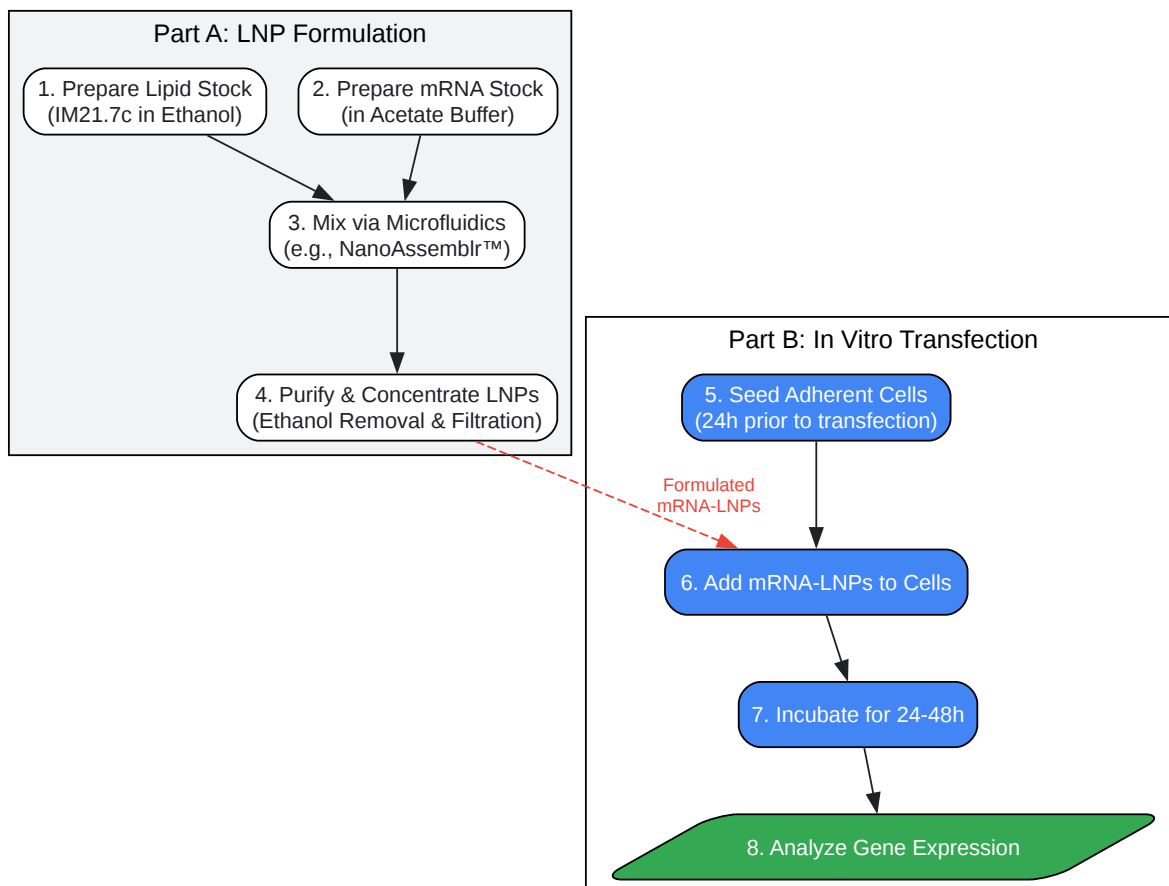
Table 3: Recommended Conditions for In Vitro Transfection in a 24-Well Plate[2]

For optimal results, cells should be 60-80% confluent at the time of transfection.

Cell Line	Cell Type	Seeding Density (cells/well)	Culture Medium Volume	Volume of mRNA-LNPs (50 ng/μL)
Caco-2	Epithelial	40,000	500 μL	10 μL
A549	Epithelial	60,000	500 μL	10 μL
HeLa	Epithelial	50,000	250 μL	5 μL
HEK-293	Epithelial	50,000	250 μL	5 μL
HepG2	Hepatocyte	100,000	500 μL	10 μL

Experimental Protocols

The overall workflow involves two main stages: the formulation of the mRNA-loaded LNPs and the subsequent transfection of cells in vitro.



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Caption: Experimental workflow for LNP formulation and in vitro transfection.

Protocol Part A: Formulation of mRNA-LNPs with IM21.7c[2]

This protocol describes the preparation of mRNA-containing LNPs using a microfluidic system.

Materials:

- LipidBrick® **IM21.7c** powder
- Other lipids (e.g., DODMA, DPyPE, Cholesterol, DSG-PEG2k)
- 200 proof Ethanol (EtOH)
- mRNA of interest
- 10 mM Sodium Acetate buffer (pH 4.0)
- Phosphate Buffered Saline (PBS)
- Microfluidic mixing device (e.g., NanoAssemblr™)
- Centrifugal filter units (e.g., Amicon® or Vivaspın®, 10 kDa MWCO)
- PES syringe filter (0.45 µm)

Procedure:

- Preparation of Lipid Stock Solution (in Ethanol):
 - Dissolve LipidBrick® **IM21.7c** powder and other lipids in 100% Ethanol to their final desired concentrations (e.g., 100 mM for **IM21.7c**).
 - To aid solubilization, the mixture can be sonicated in an ultrasonic bath for up to 30 minutes at 37°C, followed by vortexing.
 - Combine the individual lipid solutions in an ethanol-based solvent to achieve the final molar ratios as specified in Table 1.
 - The solubilized **IM21.7c** stock can be stored at 4°C.
- Preparation of mRNA Solution:
 - Dilute the mRNA to the desired concentration in 10 mM Sodium Acetate buffer (pH 4.0).

- LNP Assembly via Microfluidics:
 - Set up the microfluidic device according to the manufacturer's instructions.
 - Load the lipid-ethanol mixture into one inlet syringe and the mRNA-buffer mixture into another.
 - Combine the two solutions using the microfluidic cartridge at a recommended volumetric ratio of 3:1 (Ethanol:Aqueous phase) and a total flow rate of 10 mL/min.
- Purification and Buffer Exchange:
 - Transfer the LNP solution to a centrifugal filter unit to remove the ethanol and concentrate the LNPs.
 - Perform buffer exchange by diluting the LNPs in PBS and repeating the centrifugation step.
 - After purification, filter the final LNP solution through a 0.45 µm PES syringe filter.
 - The final product is a suspension of mRNA-loaded LNPs in PBS.

Protocol Part B: In Vitro Transfection of Adherent Cells[2]

This protocol is optimized for a 24-well plate format.

Materials:

- Adherent cells of interest (e.g., HEK-293, A549)
- Complete cell growth medium
- 24-well tissue culture plates
- Formulated mRNA-LNPs (from Part A)

Procedure:

- Cell Seeding:
 - Twenty-four hours prior to transfection, seed the adherent cells in a 24-well plate.
 - Use the recommended cell densities and medium volumes provided in Table 3 to ensure cells are 60-80% confluent on the day of transfection.
- Transfection:
 - Gently add the recommended volume of mRNA-LNPs (e.g., 5-10 μ L, see Table 3) dropwise to each well containing the cells in their growth medium.
 - Ensure even distribution by gently rocking the plate back-and-forth and side-to-side. Do not swirl, as this can concentrate the LNPs in the center of the well.
- Incubation:
 - Return the plate to a suitable incubator (e.g., 37°C, 5% CO₂).
 - Incubate the cells for 24 to 48 hours to allow for mRNA delivery and protein expression.
- Analysis:
 - After the incubation period, analyze the target gene expression. The method of analysis will depend on the nature of the delivered mRNA (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase, qPCR for specific genes, etc.).

Troubleshooting[2]

Observation	Potential Cause	Recommended Action
Filtration Issues	Clogging of the filter unit	Try an alternative brand of centrifugal filter unit (e.g., switch from Vivaspin® to Amicon® or vice versa).
High Cellular Toxicity	High concentration of LNPs or prolonged exposure	Replace the cell culture medium 4 hours after transfection. Analyze gene expression at an earlier time point (e.g., 24h instead of 48h). Decrease the amount of mRNA-LNPs added to each well.
Low Transfection Efficiency	Suboptimal cell health or confluence; incorrect LNP formulation	Ensure cells are healthy, within a low passage number, and 60-80% confluent at the time of transfection. Optimize the LNP formulation and mRNA concentration.

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